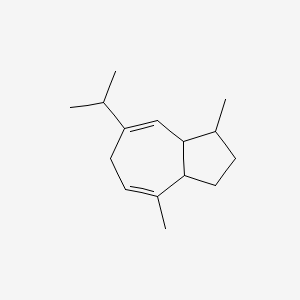

Guaia-6,9-diene

説明

Overview of Sesquiterpene Hydrocarbons in Natural Products Chemistry

Sesquiterpene hydrocarbons are a diverse class of natural products built from three isoprene (B109036) units, resulting in a 15-carbon (C15) skeleton. google.comtaylorandfrancis.com These compounds are significant components of essential oils, resins, and balsams found in a wide variety of plants. The biosynthesis of these tens of thousands of known sesquiterpenes originates from a single precursor, farnesyl diphosphate (B83284) (FPP). researchgate.net Through the action of enzymes known as sesquiterpene synthases, FPP is cyclized into over 300 distinct hydrocarbon skeletons, which can be linear, monocyclic, bicyclic, or tricyclic. researchgate.net

This structural diversity leads to a wide range of biological activities, making sesquiterpene hydrocarbons a subject of extensive research in phytochemistry and pharmacology. nih.govresearchgate.net They are known for their anti-inflammatory, antibacterial, and anticancer properties, among others. nih.govresearchgate.net The study of sesquiterpene hydrocarbons also plays a crucial role in chemosystematics, the classification of plants based on their chemical constituents. researchgate.net

Structural Classification of Guaianes within Terpenoids

Guaianes are a specific class of bicyclic sesquiterpenoids characterized by a hydroazulene skeleton, which consists of a fused five- and seven-membered ring system. nih.govnp-mrd.org This basic structure is typically substituted with two methyl groups and an isopropyl group. nih.gov Guaiane-type sesquiterpenoids are a significant subgroup of terpenoids and are widely distributed in the plant kingdom, particularly in families such as Asteraceae, Zingiberaceae, and Lamiaceae. nih.gov

Within the guaiane (B1240927) classification, further distinctions can be made based on the presence of functional groups and the degree of polymerization. This leads to categories such as simple guaiane sesquiterpenoids, sesquiterpene lactones, and dimeric guaianolides. nih.govnih.gov Guaia-6,9-diene is an example of a simple guaiane sesquiterpenoid, featuring two double bonds within its bicyclic framework.

Significance of this compound in Phytochemistry and Chemical Biology

This compound is a naturally occurring sesquiterpene hydrocarbon that has been identified in a variety of plant species. np-mrd.orgresearchgate.nettjnpr.org Its presence in essential oils contributes to their characteristic aroma and potential biological activities. researchgate.netresearchgate.net In phytochemistry, this compound serves as a biomarker for certain plant species and varieties. For instance, it is a key component in the essential oil of the Bourbon variant of Pelargonium graveolens (rose geranium). mdpi.comacgpubs.org

The biosynthesis of this compound is of interest in chemical biology. It is understood to be formed from germacrene C through a series of enzymatic reactions. beilstein-journals.orgnih.gov Furthermore, it is considered a potential precursor in the biosynthesis of other natural products, such as hanalpinol, found in the rhizomes of Alpinia japonica. jst.go.jp Research into the biological activities of essential oils containing this compound has indicated potential antioxidant and antibacterial properties. tjnpr.org

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H24 | nist.govnist.gov |

| Molecular Weight | 204.35 g/mol | nist.govnih.gov |

| IUPAC Name | 1,4-dimethyl-7-propan-2-yl-1,2,3,3a,6,8a-hexahydroazulene | nih.gov |

| InChI | InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h5,9-10,12,14-15H,6-8H2,1-4H3 | nih.gov |

| InChIKey | RCMUGHFHXFHKNW-UHFFFAOYSA-N | nih.gov |

| SMILES | CC1CCC2C1C=C(CC=C2C)C(C)C | nih.gov |

| XLogP3-AA | 4.3 | nih.gov |

| Kovats Retention Index (Standard non-polar) | 1432, 1435, 1450 | nist.govnih.gov |

Natural Sources of this compound

| Plant Species | Plant Part |

| Alpinia japonica | Flower, Fruit, Leaf, Rhizome, Root, Stem |

| Pelargonium sp. | Not specified |

| Eupatorium odoratum | Not specified |

| Araucaria brasiliensis | Leaves |

| Pelargonium graveolens (Bourbon variant) | Not specified |

| Aloysia gratissima | Aerial part |

| Anacardium occidentale | Leaf |

| Chrysopogon zizanioides | Not specified |

| Curcuma amada | Rhizome |

This table is compiled from information found in the following sources: np-mrd.orgresearchgate.nettjnpr.orgmdpi.comimsc.res.innih.gov

Structure

3D Structure

特性

分子式 |

C15H24 |

|---|---|

分子量 |

204.35 g/mol |

IUPAC名 |

1,4-dimethyl-7-propan-2-yl-1,2,3,3a,6,8a-hexahydroazulene |

InChI |

InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h5,9-10,12,14-15H,6-8H2,1-4H3 |

InChIキー |

RCMUGHFHXFHKNW-UHFFFAOYSA-N |

SMILES |

CC1CCC2C1C=C(CC=C2C)C(C)C |

正規SMILES |

CC1CCC2C1C=C(CC=C2C)C(C)C |

製品の起源 |

United States |

Natural Occurrence and Distribution of Guaia 6,9 Diene

Presence in Botanical Species

Guaia-6,9-diene has been identified as a constituent of the essential oils and extracts of several plants. Its presence is particularly notable in the following species:

Pelargonium Genus

The essential oils derived from the Pelargonium genus, commonly known as geraniums, are well-recognized for their complex chemical profiles, which often include this compound. The concentration of this compound can vary significantly depending on the species, geographical origin, and cultivation conditions.

Bourbon Geranium: Essential oil from the Bourbon variant of Pelargonium, originating from Reunion Island or Madagascar, is characterized by a significant amount of this compound, ranging from 5–7%. nih.gov Other major components in this variant include geraniol (B1671447) and linalool. nih.govni.ac.rs

Geographical Variations: The presence of this compound is prominent in geranium oils from Reunion (Bourbon) and China. researchgate.net For instance, geranium oil from China has been found to contain 4.40% this compound, while Bourbon geranium oil contains 3.90% and oil from Rwanda contains 3.31%. thegoodscentscompany.com In contrast, oils from Africa (0.18%), Egypt (0.27%), and Morocco (0.15%) show lower percentages. thegoodscentscompany.com

Pelargonium citrosum : In field-grown P. citrosum, this compound was identified as a major component, constituting 7.9% of the essential oil from the leaves and stems. ni.ac.rs

Pelargonium graveolens : Rose-scented geranium (Pelargonium graveolens) is a significant source of essential oil where this compound is a recognized constituent. meddocsonline.org

Table 1: this compound Content in Various Pelargonium Essential Oils

| Species/Variant | Geographical Origin | Percentage of this compound |

|---|---|---|

| Bourbon Geranium | Reunion/Madagascar | 5–7% nih.gov |

| Geranium Oil | China | 4.40% thegoodscentscompany.com |

| Geranium Oil | Bourbon | 3.90% thegoodscentscompany.com |

| Geranium Oil | Rwanda | 3.31% thegoodscentscompany.com |

| P. citrosum (field-grown) | Camden | 7.9% ni.ac.rs |

| Geranium Oil | Egypt | 0.27% thegoodscentscompany.com |

| Geranium Oil | Africa | 0.18% thegoodscentscompany.com |

| Geranium Oil | Morocco | 0.15% thegoodscentscompany.com |

Vitis vinifera L. (Grape Berry Exocarp)

This compound has been identified as one of the sesquiterpene hydrocarbons present in the exocarp (the outer layer of the skin) of ripe grapes of the red wine variety Lemberger (Vitis vinifera L.). beilstein-journals.orgresearchgate.net In vivo labeling studies using stable isotope-labeled precursors confirmed its presence among 25 other sesquiterpene hydrocarbons. beilstein-journals.orgresearchgate.net These studies have also shed light on its biosynthetic pathway, suggesting it may be formed via a germacrene C intermediate. nih.gov

Eupatorium odoratum L. (Siam Weed)

The essential oil of Eupatorium odoratum, also known as Siam weed, collected in Dak Lak, Vietnam, was found to contain this compound. tjnpr.org Analysis of the essential oil revealed that this compound constituted 4.49% of the total composition, making it one of the major constituents alongside germacrene D, caryophyllene (B1175711) oxide, estragole, caryophyllene, geijerene, and cadinene. tjnpr.org

Pseudognaphalium gaudichaudianum (Wira-wira)

Pseudognaphalium gaudichaudianum, a plant traditionally used in the highlands of Bolivia, contains this compound in its essential oil. redalyc.orgunirioja.es A chemical study of the essential oil from this plant, collected in the La Paz department, identified this compound as a major component, accounting for 14.46% of the oil. redalyc.orgunirioja.esresearchgate.net This makes it one of the most abundant terpenoids in the plant's essential oil, alongside β-Eudesmene, Rosifoliol, and Guaia-1(10),11-diene (B1234809). redalyc.orgunirioja.esresearchgate.net

Cymbopogon proximus (Camel Grass)

This compound is a listed component of the essential oil of Cymbopogon proximus, commonly known as Camel Grass. edaegypt.gov.egedaegypt.gov.eg It is found in the aerial parts of the plant. edaegypt.gov.egedaegypt.gov.eg

Conamomum vietnamense

In a study of the acetone (B3395972) extracts from the leaf, flower, and rhizome of Conamomum vietnamense, an endemic species in Vietnam, this compound was identified. openagrar.de Specifically, it was detected in the leaf and rhizome extracts, with a relative abundance of 0.77% in the leaf extract and 1.88% in the rhizome extract. openagrar.de

Table 2: Natural Sources of this compound and Percentage Content

| Botanical Species | Common Name | Plant Part | Percentage of this compound |

|---|---|---|---|

| Pelargonium (Bourbon) | Geranium | Not Specified | 5-7% nih.gov |

| Pelargonium citrosum | Geranium | Leaves and Stems | 7.9% ni.ac.rs |

| Vitis vinifera L. | Grape | Berry Exocarp | Present beilstein-journals.orgresearchgate.net |

| Eupatorium odoratum L. | Siam Weed | Not Specified | 4.49% tjnpr.org |

| Pseudognaphalium gaudichaudianum | Wira-wira | Not Specified | 14.46% redalyc.orgunirioja.esresearchgate.net |

| Cymbopogon proximus | Camel Grass | Aerial Parts | Present edaegypt.gov.egedaegypt.gov.eg |

| Conamomum vietnamense | Not Specified | Leaf | 0.77% openagrar.de |

| Conamomum vietnamense | Not Specified | Rhizome | 1.88% openagrar.de |

Peucedanum tauricum M.B.

Peucedanum tauricum, a perennial plant found in regions like Romania and the Caucasus, is characterized by a unique essential oil profile. mdpi.com this compound is a notable sesquiterpene component of this plant. mdpi.comresearchgate.net Studies have detected its presence in both the headspace (volatile compounds emitted by the living plant) and hydrodistilled essential oil of various plant parts. mdpi.com Specifically, it has been identified in the fruit essential oil at concentrations of 2-2.4%. mdpi.comresearchgate.net It is also found in the headspace of flowers and leaves, particularly during the flowering stage. mdpi.com

Protium Species (e.g., Protium heptaphyllum, Protium icicariba)

This compound has been identified in the resin of Protium species. In a study comparing the volatile compounds of solid tree resins from Protium heptaphyllum and Protium icicariba, this compound was detected in both. austinpublishinggroup.com The concentration was reported to be 0.07% in P. heptaphyllum and 0.04% in P. icicariba. austinpublishinggroup.com These resins, known as "Almescar" or "Breu Branco," are traditionally used for medicinal and aromatic purposes. austinpublishinggroup.com

Alpinia japonica

The compound (-)-guaia-6,9-diene (B1254296) is found in Alpinia japonica. np-mrd.org It has been identified in various parts of this plant, including the flowers, fruits, leaves, rhizomes, roots, and stems. imsc.res.in Research suggests that this compound may be a precursor to hanalpinol, another compound found in the rhizomes of Alpinia japonica. researchgate.net

Quantitative and Qualitative Variation across Plant Tissues and Developmental Stages

The amount and presence of this compound can differ significantly across various parts of a plant and throughout its life cycle. This variation is crucial for understanding the plant's biochemistry and for potential applications.

Essential Oil Composition Profiles

The chemical makeup of essential oils, including the concentration of this compound, is highly variable. For instance, in Pelargonium species, the essential oil composition is influenced by factors like cultivar and geographical origin. nih.govni.ac.rsacgpubs.orgresearchgate.net The "Bourbon" or "Reunion" type of geranium oil is particularly noted for containing a significant amount of this compound, typically around 5-7%. nih.govnih.gov In contrast, other types, such as the "African" or "Egyptian" varieties, are characterized by the presence of 10-epi-γ-eudesmol instead of this compound. acgpubs.orgnih.gov

In Peucedanum tauricum, the essential oil profile changes during the plant's development. mdpi.com While this compound is present, other related compounds like guaia-1(10),11-diene and guaia-9,11-diene are often the predominant components in the generative organs (flowers and fruits). mdpi.comresearchgate.net

The following table summarizes the percentage of this compound found in the essential oils of various plants from different studies.

| Plant Species | Plant Part | Percentage of this compound | Reference |

| Pelargonium graveolens (Bourbon) | Not specified | 5-7% | nih.gov |

| Pelargonium 'Endsleigh' | Flowers | 54.99% | mdpi.com |

| Pelargonium citrosum (field-grown) | Not specified | 7.9% | ni.ac.rs |

| Pelargonium graveolens (HSD-P) | Leaves | 16.98% | mdpi.com |

| Pelargonium graveolens (HSD-T) | Leaves | 9.55% | mdpi.com |

| Peucedanum tauricum | Fruit | 2-2.4% | mdpi.comresearchgate.net |

| Protium heptaphyllum | Resin | 0.07% | austinpublishinggroup.com |

| Protium icicariba | Resin | 0.04% | austinpublishinggroup.com |

HSD-P: Dynamic headspace using Porapak Q; HSD-T: Dynamic headspace using peat

Accumulation in Different Plant Organs (e.g., leaves, flowers, fruits, rhizomes)

This compound accumulates in various organs depending on the plant species. In Peucedanum tauricum, it is detected in the essential oil of the fruits and in the volatile emissions of flowers and leaves. mdpi.comresearchgate.net Specifically, it was found in the headspace of flowers at a concentration of 4.0% and in the headspace of leaves at 1.9% during the flowering period. mdpi.com

In Alpinia japonica, this compound is distributed throughout the plant, having been identified in the flowers, fruits, leaves, rhizomes, roots, and stems. imsc.res.in The rhizomes are of particular interest as they also contain hanalpinol, for which this compound is a potential precursor. researchgate.net

A study on Pelargonium 'Endsleigh' flowers found that this compound was the most abundant volatile organic compound, representing almost 50% of the identified VOCs. mdpi.com Its concentration was highest in the sepals, with about 500 ng/g fresh weight. mdpi.com

The table below shows the distribution of this compound in different organs of various plant species.

| Plant Species | Plant Organ | Finding | Reference |

| Peucedanum tauricum | Fruits | Present in essential oil (2-2.4%) | mdpi.comresearchgate.net |

| Flowers | Detected in headspace (4.0%) | mdpi.com | |

| Leaves | Detected in headspace (1.9%) | mdpi.com | |

| Alpinia japonica | Flowers, Fruits, Leaves, Rhizomes, Roots, Stems | Present | imsc.res.in |

| Pelargonium 'Endsleigh' | Flowers | Major volatile compound (~50%) | mdpi.com |

| Sepals | ~500 ng/g FW | mdpi.com | |

| Petals | Present | mdpi.com | |

| Stamens/Pistils | Present | mdpi.com |

Chemotaxonomic Markers for Cultivar and Origin Differentiation

The presence or absence of specific chemical compounds, like this compound, can serve as a chemotaxonomic marker to differentiate between plant species, cultivars, and geographical origins.

In the case of Pelargonium essential oils, this compound is a key marker for distinguishing the "Bourbon" (from Reunion Island) and "Chinese" types from the "African" and "Egyptian" types. nih.govacgpubs.orgresearchgate.net The International Organization for Standardization (ISO) specifies that Bourbon geranium oil contains this compound, while it is absent in African geranium oil, which instead contains 10-epi-γ-eudesmol. acgpubs.org This makes this compound a critical component for the quality control and authentication of commercial geranium oils. acgpubs.orgresearchgate.net

For Peucedanum tauricum, the presence of this compound, along with its isomers guaia-1(10),11-diene and guaia-9,11-diene, helps to chemotaxonomically characterize this species and distinguish its essential oil from that of other plants in the Peucedanum genus. mdpi.comresearchgate.net

In the genus Protium, the absence of sabinene (B1680474) in the resin of Protium icicariba is noted as a primary distinguishing feature from Protium heptaphyllum, while both contain this compound in small amounts. austinpublishinggroup.com

The use of terpenoids as chemotaxonomic markers has been effective in defining variability within and between various plant species. embrapa.br

Biosynthetic Pathways and Regulation

Precursor Metabolism and Isoprenoid Pathways

The journey to Guaia-6,9-diene begins with the universal building blocks of isoprenoids, synthesized through well-established metabolic routes.

Mevalonate (B85504) (MVA) Pathway Involvement

The biosynthesis of this compound is intrinsically linked to the mevalonate (MVA) pathway. beilstein-journals.orgbeilstein-journals.org This fundamental metabolic route, primarily localized in the cytoplasm of plant cells, is responsible for producing the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). beilstein-journals.orgbeilstein-journals.org The MVA pathway commences with acetyl-CoA and proceeds through the key intermediate, mevalonic acid (MVA). beilstein-journals.orgbeilstein-journals.org Studies utilizing isotope labeling, such as feeding experiments with [6,6,6-²H₃]-(±)-mevalonolactone (d₃-MVL) in grape berry exocarp, have confirmed the incorporation of deuterium (B1214612) into sesquiterpenes, including the precursor to this compound, providing direct evidence for the involvement of the MVA pathway. beilstein-journals.org

Farnesyl Pyrophosphate (FPP) as a Universal Precursor

The C₅ units of IPP and DMAPP, generated via the MVA pathway, are sequentially condensed to form larger prenyl pyrophosphates. Specifically, two molecules of IPP are added to one molecule of DMAPP to yield the C₁₅ compound, farnesyl pyrophosphate (FPP). beilstein-journals.orgbeilstein-journals.org FPP serves as the universal and immediate precursor for the vast array of sesquiterpenoids, including this compound. beilstein-journals.orgbeilstein-journals.orgnih.gov The central role of FPP is underscored by in vitro assays where soluble enzyme preparations from plants catalyze the conversion of FPP into a variety of sesquiterpene olefins. nih.gov

Enzymatic Mechanisms

The transformation of the linear FPP molecule into the bicyclic structure of this compound is orchestrated by specific enzymes that exhibit remarkable catalytic prowess.

Sesquiterpene Synthase Catalysis

The crucial cyclization of FPP is catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs). nih.gov These enzymes are responsible for the remarkable diversity of sesquiterpene skeletons found in nature. In the case of this compound, a sesquiterpene synthase facilitates a complex series of carbocationic rearrangements and cyclizations of the FPP substrate. nih.gov While a specific synthase solely dedicated to this compound has not been definitively isolated in all organisms, studies on various plants, such as tomato (Lycopersicon esculentum), have shown that a single sesquiterpene synthase can produce multiple products, including germacrene C, which is a key intermediate in the formation of this compound. nih.gov The activity of these synthases is typically dependent on a divalent metal ion cofactor. nih.gov

Role of Desaturases in Double Bond Formation

The final steps in the biosynthesis of some terpenes can involve desaturase enzymes, which are responsible for introducing double bonds into the hydrocarbon skeleton. beilstein-journals.orgbeilstein-journals.org While the primary cyclization is the work of sesquiterpene synthases, it is conceivable that desaturases could play a role in the formation of related aromatic compounds. beilstein-journals.orgbeilstein-journals.org For instance, the conversion of γ-terpinene to p-cymene (B1678584) is a known example of desaturase activity in terpene biosynthesis. beilstein-journals.orgbeilstein-journals.org In the context of the guaiane (B1240927) skeleton, while not directly confirmed for this compound itself, multistage reactions involving desaturases are proposed for the formation of the aromatic sesquiterpene guaiazulene (B129963) from precursors like germacrene C. beilstein-journals.org Low temperatures have been shown to induce desaturation by increasing the levels or activity of desaturase enzymes in some plant systems. tandfonline.com

Proposed Biosynthetic Cascade Mechanisms

The formation of this compound from FPP is not a single-step reaction but rather a cascade of intricate molecular rearrangements. Research, including feeding experiments, has led to proposed biosynthetic pathways. beilstein-journals.orgbeilstein-journals.orgnih.gov One widely cited mechanism suggests that the formation of this compound proceeds via a germacrene C intermediate. beilstein-journals.orgbeilstein-journals.org This mechanism, originally described by Steele et al., has been supported by feeding experiments in grape berries. beilstein-journals.orgbeilstein-journals.org

A proposed reaction pathway involves the initial cyclization of FPP to form a germacryl cation, which then leads to germacrene C. beilstein-journals.orgbeilstein-journals.org Subsequent protonation and cyclization steps, followed by a final deprotonation, result in the characteristic bicyclic structure of this compound. nih.gov Isotope labeling studies have been instrumental in elucidating these pathways, with the observed labeling patterns in the final product providing strong evidence for the proposed intermediates and rearrangements. nih.gov

Cyclization via Germacrene C

The biosynthesis of this compound is a multi-step enzymatic process that begins with the cyclization of farnesyl diphosphate (B83284) (FPP). A key intermediate in this pathway is Germacrene C. The proposed mechanism suggests that FPP first undergoes a 1,10-cyclization to form a germacradienyl cation, which is then deprotonated to yield Germacrene C. mdpi.com Subsequent research has confirmed that the formation of this compound proceeds through this Germacrene C intermediate. beilstein-journals.orgbeilstein-journals.org

In labeling experiments conducted on grape berry exocarp, the observed patterns were best explained by a mechanism involving a Germacrene C intermediate, which then undergoes further cyclization to form this compound. nih.gov Specifically, a second cyclization event is thought to occur between carbons C2 and C6 of the germacrene skeleton. mdpi.com This leads to the formation of a guaianyl carbocation, which, after a final deprotonation step, yields this compound. mdpi.com

Studies in tomato leaves (Lycopersicon esculentum) have also identified Germacrene C synthase, an enzyme that produces Germacrene C as its primary product, alongside smaller quantities of other sesquiterpenes, including this compound. pnas.orgpnas.orgnih.gov This further supports the role of Germacrene C as a direct precursor in the biosynthesis of this compound. The entire process is catalyzed by a class of enzymes known as sesquiterpene synthases (sesqui-TPS). mdpi.com

Carbocation Rearrangements and Cyclization Energetics

The formation of this compound and other sesquiterpenes from the acyclic precursor FPP is a complex process governed by a series of carbocationic intermediates and rearrangements. mdpi.combeilstein-journals.org This cascade is initiated by the ionization of FPP, where the diphosphate group is cleaved to form an allylic cation. beilstein-journals.orgnih.gov

The initial cyclization of the farnesyl cation can occur in several ways, with the 1,10-cyclization leading to the germacradienyl cation being the crucial step for the formation of germacrenes and, subsequently, guaianes. mdpi.comresearchgate.net This germacradienyl cation is a pivotal branch point. From this intermediate, a second transannular cyclization between C2 and C6 generates the bicyclic guaianyl carbocation. mdpi.com The final step is a deprotonation to form the stable this compound olefin. mdpi.com

The energetics of these cyclization and rearrangement reactions are critical in determining the final product distribution. While specific energy values for the this compound pathway are not detailed in the provided results, computational studies on similar sesquiterpene cyclizations demonstrate that these reactions proceed through transition states with specific energy barriers. nih.gov For instance, DFT calculations on the formation of isolongifolene, another sesquiterpene, showed energy barriers for cyclization and rearrangement steps in the range of +4.9 to +11.6 kcal/mol. nih.gov These calculations highlight that the reaction pathway is a finely tuned energetic landscape, where the enzyme (sesquiterpene synthase) plays a crucial role in stabilizing specific carbocation intermediates and transition states to guide the reaction toward a particular product like this compound. beilstein-journals.orgnih.gov

Environmental and Physiological Regulation of Biosynthesis

Influence of Nutrient Availability (e.g., Phosphorus, Ammonium)

The biosynthesis of sesquiterpenes, including this compound, is metabolically demanding and thus sensitive to the plant's nutritional status. Phosphorus is a key element, as it is a fundamental component of ATP, NADPH, and the terpenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which contain high-energy phosphate (B84403) bonds. nih.govufs.ac.za

Studies on rose geranium (Pelargonium sp.) have shown that phosphorus levels can significantly impact the essential oil composition. tandfonline.comresearchgate.net In one hydroponic study, the concentration of this compound was found to be greater at the highest phosphorus levels tested (2.2 mmol L⁻¹). tandfonline.comresearchgate.net This suggests that a higher availability of phosphorus can enhance the production of this specific sesquiterpene. tandfonline.com Similarly, research on Vitex negundo indicated that phosphorus fertilization at 200 kg-P ha⁻¹ resulted in the highest essential oil yield and the greatest number of volatile components. mdpi.com

Table 1: Effect of Phosphorus Concentration on this compound Content in Rose Geranium Data sourced from hydroponic studies on Pelargonium sp. tandfonline.comresearchgate.net

| Phosphorus Concentration (mmol L⁻¹) | This compound Content (%) |

| 0.1 | 8.46 |

| 0.8 | 9.48 |

| 1.5 | 10.01 |

| 2.2 | 8.68 |

| Note: While the trend shows an increase up to 1.5 mmol L⁻¹, the highest concentration tested did not yield the highest content in this specific dataset, though other reports indicate high phosphate enhances quality. tandfonline.comresearchgate.net |

Impact of Climatic Conditions (Temperature, Rainfall)

Climatic factors are major regulators of biosynthetic processes in plants. up.ac.za Temperature and water availability (rainfall) can significantly alter the yield and composition of essential oils. researchgate.netmdpi.com For rose-scented geranium, a plant known to produce this compound, warm to hot climates are generally favorable for growth and essential oil production. up.ac.za Maximum leaf growth and high essential oil content have been observed at temperatures between 20 and 25°C. up.ac.za

However, the response of individual compounds to climatic variables can differ. One study on rose-scented geranium reported that the concentration of this compound was not significantly influenced by temperature or plant shoot age. up.ac.za In contrast, other major components like geraniol (B1671447) and citronellol (B86348) were affected by temperature changes. up.ac.zaup.ac.za The variation in water content in plant leaves, directly related to rainfall and temperature, also impacts the biosynthesis of secondary metabolites. researchgate.net While severe water stress is generally negative for plant development, moderate stress can sometimes alter the chemical profile of the essential oil. researchgate.netup.ac.za

Hormonal Modulation (e.g., Cytokinins)

Phytohormones are key signaling molecules that regulate a vast array of developmental processes and metabolic pathways in plants, including the biosynthesis of terpenoids. frontiersin.orgmdpi.com Cytokinins (CKs), a class of hormones primarily known for promoting cell division, also modulate plant stress responses and secondary metabolism. mdpi.comgdcollegebegusarai.comnih.gov

The isoprenoid pathway, which produces all terpenes, is also responsible for synthesizing the side chains of certain hormones, including cytokinins. frontiersin.org This shared pathway suggests a potential for cross-regulation. Exogenous application of cytokinins has been explored as a method to enhance the biosynthesis of essential oils in aromatic plants. researchgate.netusamv.ro In a study investigating the effects of different cytokinin concentrations on two varieties of rose geranium, the content of this compound was not significantly affected by the interaction between the cytokinin treatments and the plant variety. usamv.ro This suggests that while cytokinins can influence the production of some essential oil components like linalool, the regulation of this compound biosynthesis may be less directly or strongly controlled by cytokinin levels under the conditions tested. usamv.ro

Developmental Stage and Senescence Effects

The production of essential oils and their individual components is highly dependent on the developmental stage of the plant and its organs. ashs.orgresearchgate.net Generally, young, actively growing tissues are the primary sites of terpene biosynthesis. ashs.org

In a study on Pelargonium 'Endsleigh', the production of volatile compounds, including this compound, was found to decrease as the flower developed from the mature bud stage through full bloom to senescence. mdpi.com this compound was identified as a major volatile compound in the flowers, representing a significant portion of the total identified volatile organic compounds (VOCs). mdpi.com

Table 2: Volatile Compounds in Pelargonium 'Endsleigh' Flowers at Full Bloom Data highlights the relative abundance of this compound. mdpi.com

| Compound | Percentage of Total VOCs (%) |

| This compound | 54.99 |

| 3-Carene | 11.25 |

| β-Caryophyllene | 5.49 |

| Cadina-1(10),4-diene | 4.70 |

| Germacrene D | 1.43 |

Abiotic Stress Responses (e.g., Water Stress)

The biosynthesis of essential oils, including the sesquiterpene this compound, is intricately linked to environmental conditions, with abiotic stressors such as water availability playing a significant role. ajfand.netcabidigitallibrary.org Plants have evolved complex physiological and biochemical mechanisms to adapt to environmental challenges, and these responses can alter the production of secondary metabolites. researchgate.net While stressors like water deficit can sometimes enhance the concentration of certain essential oil components, the effect on this compound appears to be variable and dependent on the specific conditions and plant species. up.ac.zaup.ac.za

Research into the effects of water stress on the essential oil profile of rose-scented geranium (Pelargonium sp.), a notable producer of this compound, has yielded specific insights. ashs.orgnih.gov In some studies, the concentration of this compound, along with other major components like iso-menthone and linalool, showed no significant response to varying levels of water stress or irrigation frequency. up.ac.zaashs.org This suggests a degree of stability in the biosynthetic pathway of this compound under certain drought conditions. Similarly, studies on the impact of salinity, another form of abiotic stress, found no significant effects on the this compound content in rose geranium. cabidigitallibrary.org

Conversely, other research indicates a potential negative correlation between stress-related factors and this compound production. For instance, a study involving the application of abscisic acid (ABA), a key plant hormone in stress response, found that a prolonged application of 150 µM ABA over 14 days was negatively correlated with the concentration of this compound. ajfand.netumn.eduresearchgate.net This suggests that while moderate or short-term water stress might not affect its biosynthesis, a more intense or prolonged stress response, mediated by hormones like ABA, could lead to a decline in its production. ajfand.net

Research Findings on Abiotic Stress and this compound

The following table summarizes findings from various studies on the impact of abiotic stress on the concentration of this compound.

| Study Focus | Plant Species | Stress Condition | Observed Effect on this compound | Reference |

|---|---|---|---|---|

| Irrigation Frequency and Brief Water Stress | Rose-scented geranium (Pelargonium capitatum) | Varying irrigation frequencies and a one-week water stress period before harvest. | Did not show any response to the water stress levels. | up.ac.zaashs.org |

| Salinity Stress | Rose geranium (Pelargonium graveolens) | Increased salinity levels (up to 4.0 mS cm-1) in the root media. | No significant effect on content. | cabidigitallibrary.org |

| Elicitor Application (Simulated Stress) | Rose geranium (Pelargonium graveolens) | Application of Abscisic Acid (ABA), a stress hormone. | Negatively correlated with the application of 150 µM ABA for 14 days. | ajfand.netumn.edu |

Synthetic Approaches to Structurally Related Guaianes

The construction of the characteristic 5-7 fused ring system of guaianes often begins with precursors that are either readily available from nature or can be produced efficiently through engineered microorganisms.

Modern synthetic biology provides powerful tools for the high-yield production of terpenoid precursors. A notable example is the microbial synthesis of guaia-6,10(14)-diene, a structural isomer and key building block for more complex guaianes. acs.orgacs.org Researchers have successfully engineered both Escherichia coli and Saccharomyces cerevisiae to produce this precursor with high efficiency. acs.orgacs.orgnih.gov

In one strategy, various guaia-6,10(14)-diene cyclases were screened, with the enzyme FgJ02895 from Fusarium graminearum proving to be highly potent. acs.orgmdpi.com This enzyme was expressed in E. coli, and the metabolic pathway was further optimized. By strengthening the upstream mevalonate (MVA) pathway and the downstream synthesis pathway, a significant increase in production was achieved. acs.orgmdpi.com For instance, systematic engineering of E. coli led to a final titer of 468 mg/L in a 5-L fed-batch fermentation. acs.org

Similarly, Saccharomyces cerevisiae was engineered using the CRISPR/Cas9 system. acs.orgrsc.org By optimizing the MVA pathway and deleting the GAL80 gene to remove the need for galactose induction, a strain was created that produced guaia-6,10(14)-diene at a titer of 292.9 mg/L in shaking flasks, which was increased to 0.8 g/L in a 5-L fed-batch fermentation. acs.org

| Microorganism | Engineering Strategy | Production Titer (Shaking Flask) | Production Titer (Fed-Batch Fermentation) | Reference |

|---|---|---|---|---|

| Escherichia coli (G5 strain) | Expression of FgJ02895 cyclase, MVA pathway optimization | 62.3 mg/L | 468 mg/L | acs.org |

| Saccharomyces cerevisiae (YL06 strain) | CRISPR/Cas9 engineering, MVA pathway optimization, GAL80 deletion | 292.9 mg/L | 0.8 g/L | acs.org |

Semisynthesis provides an efficient route to complex natural products by chemically modifying a readily available starting material. acs.org Guaia-6,10(14)-diene, produced via fermentation, serves as an excellent building block for valuable guaianes like englerin A. acs.orgacs.orgcjnmcpu.com The synthesis of englerin A from microbially-derived guaia-6,10(14)-diene commences with a cobalt-catalyzed isomerization of the exocyclic double bond to an endocyclic one, yielding a diene system analogous to this compound. acs.orgcjnmcpu.com This key step highlights how isomers can be interconverted to access different substitution patterns.

Another major semisynthetic strategy in the guaianolide field utilizes the abundant natural sesquiterpene lactone, (–)-α-santonin. nih.govresearchgate.net Through photochemical rearrangements, the 6-6-5 fused ring system of santonin (B1680769) can be converted into the 5-7-5 ring system characteristic of guaianolides. This approach has been successfully used to assemble more than 30 distinct guaianolides. nih.gov These methods demonstrate the power of combining natural product isolation or biosynthesis with chemical synthesis to access complex molecular architectures. researchgate.net

Microbial Engineering for Precursor Production (e.g., Guaia-6,10(14)-diene)

Chemical Reactivity and Degradation Pathways

The conjugated diene system in this compound makes it susceptible to oxidation, particularly autoxidation, which proceeds through radical-mediated pathways to form various oxygenated derivatives.

This compound is known to undergo autoxidation, a spontaneous oxidation by atmospheric oxygen, to form peroxide-containing compounds. This process is exemplified by the conversion of this compound into hanalpinol, a cyclic peroxide found in the rhizomes of Alpinia japonica. researchgate.net The reaction is believed to be initiated by the abstraction of a hydrogen atom from the bis-allylic position (C-8), which is activated by the two adjacent double bonds. This mechanism is analogous to the well-studied autoxidation of polyunsaturated fatty acids that also contain a 1,4-diene moiety. The resulting radical can then react with molecular oxygen to form a hydroperoxy radical, which propagates a chain reaction leading to the formation of various stable and unstable peroxides. researchgate.net

The formation of hanalpinol from this compound is considered a biomimetic conversion that proceeds through a radical reaction pathway. researchgate.net The autoxidation process involves several steps where radical species are key intermediates. After the initial formation of a hydroperoxide, subsequent intramolecular radical cyclizations and rearrangements can occur, leading to the complex structures of the final products. The study of the autoxidation of the related compound carota-1,4-dien-14-al into rugosal (B1216144) A confirmed a similar peroxidation pathway involving radical formation steps. These radical-mediated transformations are fundamental to understanding the chemical diversity of oxygenated sesquiterpenoids that can arise from a single precursor like this compound.

Stereochemical Investigations

The precise three-dimensional arrangement of atoms, or stereochemistry, is crucial for defining a natural product's identity and properties. Investigations into this compound have established its absolute configuration, although some ambiguity has appeared in the literature.

A sesquiterpene isolated from Geranium Bourbon was identified as this compound, and its structure and stereochemistry were detailed. oup.com This investigation assigned the absolute configuration as (–)-(1S,4R,5R)-Guaia-6,9-diene. oup.com However, other studies aimed at identifying chemical markers for authenticating Pelargonium graveolens (geranium) essential oils have referred to the compound as (–)-(1S, 4R, 5S)-Guaia-6,9-diene. acgpubs.orgacgpubs.orgthieme-connect.com In these studies, this compound is noted as a prominent component in oils originating from Réunion (Bourbon) and China. acgpubs.orgresearchgate.net The discrepancy at the C5 position (R versus S) highlights the challenges in unambiguous stereochemical determination and the importance of careful analysis when comparing data across different studies. acgpubs.orgresearchgate.net Despite this ambiguity, the presence of this specific stereoisomer is considered a reliable marker for distinguishing certain types of geranium oil. acgpubs.org

Chemical Synthesis and Transformations

Chemical Profiling and Stereochemistry

The precise three-dimensional arrangement of atoms, or absolute stereochemistry, of guaia-6,9-diene has been a subject of scientific investigation aimed at resolving structural ambiguities. Early identifications often relied on chromatographic retention times and mass spectrometry, which made definitive stereochemical assignments challenging due to the existence of numerous similar sesquiterpenes in natural sources. acgpubs.orgresearchgate.net

A significant breakthrough in clarifying the stereochemistry of the naturally occurring (-)-guaia-6,9-diene (B1254296) came from a detailed study on the essential oil of Pelargonium graveolens (geranium). acgpubs.orgacgpubs.org In this research, the compound was isolated, and its absolute configuration was unequivocally determined as (-)-(1S, 4R, 5S)-guaia-6,9-diene. acgpubs.orgacgpubs.org This determination was accomplished through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments and measurement of its optical rotation. acgpubs.org The reported optical rotation for an 80% pure sample was [α] = -41.6 (c= 1.5 g/100mL in EtOH). acgpubs.org This work addressed and resolved the existing ambiguity surrounding the absolute stereochemistry of this important sesquiterpene. acgpubs.orgacgpubs.org

The chirality of the (+)-enantiomer, found in the foliage of Cupressus macrocarpa, was determined by comparing its retention time using enantioselective Gas Chromatography (EGC) with that of an authentic sample of (-)-guaia-6,9-diene. zenodo.org

Table 1: Stereochemical Determination of this compound Enantiomers

| Enantiomer | Absolute Configuration | Method of Determination | Source Organism | Citation |

| (-)-Guaia-6,9-diene | (1S, 4R, 5S) | 1D & 2D NMR, Optical Rotation | Pelargonium graveolens | acgpubs.org, acgpubs.org |

| (+)-Guaia-6,9-diene | Not explicitly defined, but opposite to (-) form | Enantioselective Gas Chromatography (EGC) | Cupressus macrocarpa | zenodo.org |

Investigations into the essential oils of various plant species have revealed a distinct distribution of the enantiomers of this compound. The presence and predominance of a specific enantiomer can serve as a chemotaxonomic marker. acgpubs.orgresearchgate.net Chiral Gas Chromatography/Mass Spectrometry (GC/MS) is the primary analytical technique employed to separate and identify the different enantiomers. acgpubs.org

The (-)-guaia-6,9-diene isomer is a characteristic marker for certain types of geranium oils. acgpubs.orgresearchgate.net Specifically, it is found in significant amounts in geranium oils originating from Reunion (Bourbon) and China. acgpubs.orgresearchgate.net Its presence is considered a key indicator for the authenticity and origin of these essential oils. acgpubs.orgacgpubs.org The International Organization for Standardization (ISO 11024-1) specifies that this compound should be present in Bourbon geranium oil. acgpubs.org

Conversely, the (+)-guaia-6,9-diene has been identified in other plant sources. A distinct chemophenotype of Cupressus macrocarpa (Monterey cypress) was found to produce significant amounts of (+)-guaia-6,9-diene. zenodo.org Studies on the essential oil of Purshia tridentata var. tridentata have also reported the presence of this compound, although the specific enantiomeric form was not always detailed in every study. currentsci.com The analysis of various Pinus species also detected trace amounts of this compound. mdpi.com

The biosynthesis of this compound has been studied in the exocarp of grape berries (Vitis vinifera), where it is a notable sesquiterpene volatile. scispace.comnih.gov Labeling experiments have helped to elucidate the cyclization mechanism involved in its formation. nih.govbeilstein-journals.org

Table 2: Natural Occurrence and Enantiomeric Distribution of this compound

| Enantiomer | Plant Source | Plant Part/Oil Type | Analytical Method | Finding | Citation |

| (-)-Guaia-6,9-diene | Pelargonium graveolens | Geranium Oil (Reunion/Bourbon, China) | Chiral GC/MS | Prominent marker compound | acgpubs.org, researchgate.net |

| (+)-Guaia-6,9-diene | Cupressus macrocarpa | Foliage | Enantioselective GC | Present in a distinct chemophenotype | zenodo.org |

| Not Specified | Vitis vinifera | Grape Berry Exocarp | HS-SPME-GC-MS | Identified as a major sesquiterpene | scispace.com, nih.gov |

| Not Specified | Purshia tridentata var. tridentata | Aerial Parts Essential Oil | GC-MS | Present at 1.6% in one sample set | currentsci.com |

| Not Specified | Pinus albicaulis, Pinus flexilis | Leaf Essential Oil | GC-MS | Trace amounts detected | mdpi.com |

Advanced Analytical Characterization and Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating Guaia-6,9-diene from the myriad of other compounds present in natural extracts. These techniques not only separate the components of a mixture but also allow for their quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile compounds like this compound. In this technique, the volatile components of a sample are separated in a gas chromatograph before being detected and identified by a mass spectrometer. The process involves injecting the sample, often an essential oil, into the GC, where it is vaporized. An inert carrier gas, such as helium, then transports the vaporized compounds through a long, thin capillary column. mdpi.com The separation is based on the differential partitioning of the compounds between the stationary phase coating the column and the mobile gas phase.

This compound has been successfully identified in various essential oils and plant extracts using GC-MS. For instance, it has been detected in the essential oil of Citrus bergamia (Bergamot), where it was found to be a significant constituent. mdpi.comnih.gov It has also been identified in the essential oil of Peucedanum tauricum, where its presence contributes to the unique chemical profile of the plant. mdpi.com In a study on nutmeg flesh (Myristica fragrans), this compound was one of the secondary metabolites identified, with a molecular weight of 204. researchgate.net Furthermore, it has been found in the essential oil of Pseudognaphalium gaudichaudianum, where it was a major component. redalyc.org The identification of this compound is typically confirmed by comparing its mass spectrum and retention time with those of known standards or library data. mdpi.com

The following table provides examples of the relative abundance of this compound found in various plant species as determined by GC-MS analysis.

| Plant Species | Part Analyzed | This compound Percentage (%) |

| Citrus bergamia | Essential Oil | 11.52 |

| Pseudognaphalium gaudichaudianum | Essential Oil | 14.46 |

| Peucedanum tauricum | Fruit Essential Oil | 2-2.4 |

Comprehensive Two-Dimensional Gas Chromatography–Mass Spectrometry (GC×GC–MS) for Complex Matrices

For exceptionally complex samples, such as certain essential oils or wine volatiles, comprehensive two-dimensional gas chromatography–mass spectrometry (GC×GC–MS) offers enhanced separation power. beilstein-journals.org This technique utilizes two different capillary columns with distinct separation mechanisms (e.g., a non-polar column followed by a polar column), providing a much higher resolution of individual compounds. researchgate.netunime.it The increased peak capacity of GC×GC is particularly advantageous for separating isomeric compounds and detecting trace components that might be co-eluted and obscured in a one-dimensional GC analysis. beilstein-journals.orgives-openscience.eu

In the analysis of sesquiterpenes in grape berries, GC×GC coupled with time-of-flight mass spectrometry (TOF-MS) has been employed to achieve detailed separation and identification of numerous volatile compounds, including this compound. beilstein-journals.org The structured chromatograms produced by GC×GC group compounds of similar chemical classes, aiding in their identification. beilstein-journals.org This advanced technique has proven valuable in creating comprehensive volatile profiles of complex natural products. ives-openscience.euthieme-connect.com

Role of Retention Indices in Compound Verification

Retention indices (RI), particularly Kovats retention indices, are a crucial tool for the verification of compounds identified by GC-MS. phytochemia.com The retention index relates the retention time of a compound to the retention times of a series of n-alkane standards run under the same chromatographic conditions. mdpi.comphytochemia.com This normalization of retention times provides a more robust and transferable value than the raw retention time, which can vary between instruments and analytical runs. phytochemia.com

For this compound, reported Kovats retention indices on standard non-polar columns (like DB-5 or HP-5) are typically in the range of 1432 to 1450. nih.gov The use of retention indices on two columns of different polarities can further increase the confidence in compound identification. nih.gov By comparing the experimentally determined retention index of a peak with published values for this compound, analysts can confirm its identity with a higher degree of certainty. mdpi.comaustinpublishinggroup.com This is especially important when authentic standards are not available for direct comparison. scispace.com

The table below shows a comparison of published retention indices for this compound on various non-polar and semi-polar GC columns.

| Column Type | Retention Index | Reference |

| Standard non-polar | 1432, 1435, 1450 | nih.gov |

| Semi-standard non-polar | 1442 | nih.gov |

| BP-1 | 1444 | pherobase.com |

| DB-WAX Ultra Inert | 1618 | beilstein-journals.org |

Spectroscopic Approaches for Structural Elucidation of New Derivatives

While chromatographic techniques are excellent for separation and identification, spectroscopic methods are indispensable for the detailed structural elucidation of novel compounds, including new derivatives of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to elucidate the carbon-hydrogen framework of a compound. nih.govrsc.org 1H NMR provides information about the different types of protons in a molecule and their neighboring protons, while 13C NMR reveals the number and types of carbon atoms. d-nb.info

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry, in addition to its role as a detector in GC-MS, is a vital tool for structural analysis through the study of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is a unique fingerprint of the molecule's structure.

For this compound, the mass spectrum shows characteristic fragment ions. nih.gov The NIST Mass Spectrometry Data Center reports a top peak (base peak) at a mass-to-charge ratio (m/z) of 105, with other significant peaks at m/z 119 and 161. nih.gov The molecular ion peak, corresponding to the intact molecule, is observed at m/z 204. researchgate.net Analysis of these fragmentation patterns can provide clues about the structure of the molecule. For example, the loss of specific neutral fragments can indicate the presence of certain functional groups or structural motifs. In the broader context of guaiane (B1240927) sesquiterpenoids, tandem mass spectrometry (UPLC-Q-TOF-MS/MS) has been used to study their fragmentation pathways, which can involve characteristic neutral losses and rearrangements, aiding in the identification of known compounds and the detection of new analogues in crude extracts. nih.gov

The following table summarizes the key mass spectral data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C15H24 | researchgate.netnih.gov |

| Molecular Weight | 204.35 g/mol | nih.gov |

| Base Peak (m/z) | 105 | nih.gov |

| Second Highest Peak (m/z) | 119 | nih.gov |

| Third Highest Peak (m/z) | 161 | nih.gov |

Applications in Chemotaxonomy and Authentication

The sesquiterpene this compound has emerged as a significant biomarker in the field of chemotaxonomy, which utilizes chemical constituents to classify and differentiate between plants. Its presence, absence, or relative concentration serves as a chemical fingerprint, aiding in the authentication of plant-derived products and the differentiation of cultivars and their geographical origins.

The chemical profile of essential oils can be highly variable, influenced by factors such as the plant's cultivar, geographical location, climate, and age. researchgate.net this compound has been identified as a key marker for distinguishing between various cultivars and geographical sources of several commercially important plants. acgpubs.orgresearchgate.net

In the case of rose-scented geranium (Pelargonium graveolens), the presence of this compound is a clear indicator of the oil's origin. researchgate.netacgpubs.org Essential oils from Réunion (Bourbon) and China are characterized by the prominence of this compound, whereas it is typically absent in oils originating from Africa and Egypt, which instead contain 10-epi-γ-eudesmol. researchgate.netacgpubs.org The Bourbon variant, from Reunion Island or Madagascar, is noted to contain significant levels of this compound, typically between 5% and 7%. nih.gov This distinction is so reliable that the International Organization for Standardization (ISO 11024-1) specifies that this compound should be present in Bourbon geranium oil. acgpubs.org

Studies on Cannabis sativa have also shown that this compound content can differentiate between cultivars, particularly in response to polyploidization. For example, in one cultivar, this compound was not detected in its triploid and tetraploid forms, demonstrating a clear chemotypic difference. frontiersin.orgnih.gov

Furthermore, in the analysis of essential oils from Scots Pine (Pinus sylvestris), this compound content helps to distinguish oils by their geographical source. ethz.chnih.gov Danish varieties of this pine oil were found to have a characteristically higher concentration of this compound compared to those from other European locations like Russia, Switzerland, and Germany. ethz.chnih.gov Similarly, the essential oil of Nardostachys jatamansi shows significant variation in this compound content among different samples, indicating its utility in differentiating sources. ug.edu.gharabjchem.org The compound is also a constituent of Peucedanum tauricum, where its presence helps chemotaxonomically characterize the species compared to others in the Peucedanum genus. mdpi.com

Table 1: Presence and Relative Concentration of this compound in Various Plant Species by Geographical Origin/Cultivar

| Plant Species | Cultivar/Geographical Origin | Relative Concentration (%) | Source(s) |

| Pelargonium graveolens | Réunion (Bourbon) / Madagascar | 5.0 - 7.0 | nih.gov |

| Pelargonium graveolens | China | Prominent | researchgate.netacgpubs.org |

| Pelargonium graveolens | Africa / Egypt | Absent | researchgate.netacgpubs.org |

| Pelargonium graveolens | France / USA | Significant Amounts | acgpubs.org |

| Pelargonium 'Endsleigh' | Not Specified | 54.99 (in headspace) | researchgate.net |

| Nardostachys jatamansi | Nepal | 4.51 | aliksir.com |

| Nardostachys jatamansi | India | 11.96 | researchgate.netfao.org |

| Nardostachys jatamansi | Sample NJ-D (China) | 8.22 | ug.edu.gharabjchem.org |

| Pinus sylvestris | Denmark | Higher values | ethz.chnih.gov |

| Peucedanum tauricum | Fruit | 2.0 - 2.4 | mdpi.com |

| Cannabis sativa | Cultivar A (Diploid) | Present | frontiersin.org |

| Cannabis sativa | Cultivar A (Triploid/Tetraploid) | Not Detected | frontiersin.org |

Chemical fingerprinting is a crucial tool for the quality control and authentication of essential oils and other plant-based products. This compound plays a role in these fingerprints, helping to ensure the authenticity and quality of commercial products. acgpubs.org

For geranium oils, the presence or absence of specific sesquiterpenes like (-)-guaia-6,9-diene (B1254296) and (-)-10-epi-γ-eudesmol is considered the most dependable chemical test for authentication. researchgate.netacgpubs.orgacgpubs.org The relative content of these two compounds is a key quality parameter that distinguishes between 'Bourbon' and 'Egyptian' types of geranium oil in the global trade. google.com This chemical distinction is vital for maintaining the quality and ensuring the authenticity of commercial geranium products in a competitive market. acgpubs.org

Table 2: this compound as a Component in the Chemical Fingerprint of Various Essential Oils

| Plant Source | Product Type | Relative Concentration of this compound (%) | Purpose of Analysis | Source(s) |

| Pelargonium graveolens | Commercial Geranium Oil | 4.44 | Quality Control | ijpjournal.com |

| Pelargonium graveolens | 'Bourbon' type | Significant presence | Authentication & Origin ID | acgpubs.orggoogle.com |

| Nardostachys jatamansi | Essential Oil (Sample NJ-D) | 8.22 | Quality Control & Bioactivity | arabjchem.org |

| Nardostachys jatamansi | Essential Oil (Sample NJ-A) | 0.88 | Quality Control & Bioactivity | arabjchem.org |

| Pinus sylvestris | Essential Oil (Danish Origin) | Higher values | Geographical Origin ID | ethz.chnih.gov |

| Globba pendula | Rhizome Essential Oil | 1.35 | Biomarker Identification | vjs.ac.vn |

Differentiation of Plant Cultivars and Geographical Origins

Headspace Volatile Analysis

Headspace analysis is a technique used to analyze the volatile organic compounds (VOCs) emitted by a sample without using solvents. This method is particularly useful for studying the aroma profile of plants. This compound has been identified as a significant component in the headspace of several plant species.

A study utilizing headspace solid-phase microextraction (HS-SPME) on the flowers of Pelargonium 'Endsleigh' found that this compound was the most abundant volatile compound, constituting 54.99% of the total VOCs. researchgate.net This highlights its major contribution to the floral scent of this particular cultivar.

In Peucedanum tauricum, this compound was detected in the headspace of various plant parts. mdpi.com The analysis showed its presence in the headspace of flowers (4.0%), immature and mature fruits, and in the leaves during the flowering stage (1.9%). mdpi.com This indicates that the compound is released from multiple organs of the plant.

Table 3: Detection of this compound in Headspace Volatile Analysis of Different Plant Materials

| Plant Species | Plant Part / Material | Analytical Method | Relative Concentration (%) | Source(s) |

| Pelargonium 'Endsleigh' | Flowers | HS-SPME-GC-MS | 54.99 | researchgate.net |

| Peucedanum tauricum | Flowers | HS-GC-MS | 4.0 | mdpi.com |

| Peucedanum tauricum | Leaves (at flowering) | HS-GC-MS | 1.9 | mdpi.com |

| Vitis vinifera L. | Berry Exocarp | HS-SPME-GC-MS | Detected | nih.govbeilstein-journals.org |

| Processed Pineapple Waste | Not Specified | Static HS-GC-MS | 0.44 |

Biological Activities and Molecular Mechanisms

Antimicrobial Properties

The antimicrobial potential of essential oils is well-documented, and those containing Guaia-6,9-diene are no exception. These oils have demonstrated inhibitory effects against various microorganisms.

Several studies have reported the antibacterial effects of essential oils containing this compound against the Gram-negative bacterium Escherichia coli. For instance, the essential oil of Eupatorium odoratum, containing 4.49% this compound, exhibited strong antibacterial activity against E. coli, with a notable inhibition zone and a minimum inhibitory concentration (MIC) value of 4.2 ± 0.5 mg/mL. biomedpharmajournal.orgtjnpr.org Similarly, the essential oil from the rhizomes of Zingiber officinale (ginger), which includes this compound as a major sesquiterpene (8.3%), has shown significant antimicrobial activity against E. coli. nih.gov

Table 1: Antibacterial Activity of Essential Oils Containing this compound against Escherichia coli

| Plant Species | Percentage of this compound in Essential Oil | Antibacterial Activity against E. coli |

| Eupatorium odoratum | 4.49% | Strong activity, MIC: 4.2 ± 0.5 mg/mL |

| Zingiber officinale | 8.3% | Significant antimicrobial activity |

| Helichrysum araxinum | 7.3% | Tested, part of an active essential oil |

The precise molecular mechanisms of this compound's antibacterial action are a subject of ongoing research. However, studies on the essential oils it is part of, and on terpenes in general, offer some clues. A common mechanism for the antimicrobial action of phytochemicals, including terpenes, is the disruption of the bacterial plasma membrane. jppres.com This can lead to a loss of membrane integrity, increased permeability, and subsequent leakage of cellular contents. researchgate.net

More specifically, molecular docking studies have been conducted to investigate the interaction between the major constituents of Eupatorium odoratum essential oil, including this compound, and the E. coli DNA gyrase subunit B (GyrB). biomedpharmajournal.orgtjnpr.org DNA gyrase is a crucial enzyme for bacterial DNA replication and is a validated target for antibacterial agents. The study revealed that the major components of the oil, including this compound, had binding energies with GyrB ranging from -5.0 to -6.5 kcal/mol, primarily through hydrophobic interactions with the active site residues. tjnpr.org This suggests that one of the potential mechanisms of action for this compound could be the inhibition of essential bacterial enzymes like DNA gyrase.

Antibacterial Activity (e.g., against Escherichia coli)

Antioxidant Activity

Antioxidant compounds are vital for protecting cells from damage caused by free radicals. Essential oils containing this compound have been evaluated for their antioxidant potential through various in vitro assays.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method for evaluating the antioxidant capacity of chemical compounds. Essential oils from plants containing this compound have demonstrated the ability to scavenge DPPH radicals. For example, the essential oil of Eupatorium odoratum, which contains 4.49% this compound, showed an IC50 value of 5.8 ± 0.3 μg/mL in a DPPH assay, indicating significant antioxidant efficiency. biomedpharmajournal.orgtjnpr.org Similarly, the essential oil of Nardostachys jatamansi, with this compound as a primary component (11.96%), exhibited moderate DPPH radical scavenging activity. researchgate.net Methanolic extracts of Aristolochia baetica, which also contain this compound, have shown promising DPPH activity with an IC50 value of 150 ± 8 μg/ml. researchgate.net

Table 2: DPPH Radical Scavenging Activity of Essential Oils and Extracts Containing this compound

| Plant Source | Percentage of this compound | Sample Type | DPPH Scavenging Activity (IC50) |

| Eupatorium odoratum | 4.49% | Essential Oil | 5.8 ± 0.3 μg/mL |

| Nardostachys jatamansi | 11.96% | Essential Oil | Moderate activity |

| Aristolochia baetica | Not specified | Methanolic Extract | 150 ± 8 μg/ml |

In vitro Radical Scavenging Assays (e.g., DPPH)

Ecological Roles and Interactions

Volatile organic compounds like this compound play crucial roles in plant ecology, mediating interactions with the surrounding environment. In Pelargonium 'Endsleigh', this compound is a major volatile compound, representing almost 50% of the identified VOCs in its flowers, suggesting a role in attracting pollinators or defending against herbivores. nih.gov

Furthermore, there is evidence to suggest that this compound may be involved in allelopathy, a process where a plant releases biochemicals to inhibit the growth of neighboring plants. Volatile organic compounds released from the needles and roots of Pinus halepensis, which include this compound, have been shown to have an allelopathic effect, inhibiting seed germination and seedling root growth of other species. Similarly, the essential oil of Dittrichia viscosa, containing this compound, has demonstrated phytotoxic potential. nih.gov These findings highlight the important ecological functions of this compound in plant defense and competition.

Function as Volatile Organic Compounds (VOCs) in Plant Communication

This compound is a significant component of the volatile emissions from various plants, playing a crucial role in their chemical communication systems. Plant VOCs are integral to essential biological functions, including the attraction of pollinators and seed dispersers. mdpi.com

In the flowers of Pelargonium 'Endsleigh', this compound is the most abundant VOC, constituting nearly 50% of the identified volatile compounds. mdpi.com Its presence contributes to the characteristic woody aroma of the flowers. mdpi.com The emission of this compound, along with other VOCs, varies with the developmental stage of the flower, though it remains a major component from the mature bud to senescing stages. mdpi.com

This compound is also found in the litter of various woody plant species, where it is released during decomposition. le.ac.uk The release of VOCs from litter is a key process in ecosystem nutrient cycling and microbial interactions, suggesting that this compound may mediate communication between decaying plant matter and soil microbes. le.ac.uk Its presence in both living floral tissues and decomposing litter highlights its diverse roles in plant-related ecological signaling. mdpi.comle.ac.uk

Role in Plant Defense and Insect Interactions

Volatile organic compounds are a key component of plant defense systems against herbivores and pathogens. mdpi.com this compound has been identified as a component of plant responses to biotic stress, such as fungal infections. For instance, its presence was noted in silver fir seeds (Abies alba) infected with fungi and in black pepper (Piper nigrum) cultivars infected with Fusarium solani. embrapa.brmdpi.com This suggests its involvement in the plant's induced defense response.

Table 1: Presence of this compound in Plant Defense Contexts

| Plant Species | Context | Reference(s) |

| Piper nigrum (Black Pepper) | Infection by Fusarium solani | embrapa.br |

| Abies alba (Silver Fir) | Fungal infection of seeds | mdpi.com |

| Ficus sur (Fig) | Volatile blend for pollinator attraction | researchgate.net |

Structure-Activity Relationship (SAR) Studies

Correlation of Structural Features with Biological Effects (Theoretical and in vitro)

The biological activity of this compound is intrinsically linked to its chemical structure. As a guaiane-type sesquiterpenoid, it possesses a characteristic bicyclic framework composed of a seven-membered ring fused to a five-membered ring. np-mrd.orgresearchgate.net This hydroazulene skeleton is a key determinant of its physicochemical properties and biological functions. researchgate.net

Structure-activity relationship (SAR) studies on guaiane (B1240927) sesquiterpenoids suggest that the bicyclic core and the nature and position of functional groups are critical for activity. researchgate.netnih.gov For many sesquiterpenoids, antimicrobial and cytotoxic activities are attributed to specific structural features. researchgate.netmdpi.com While specific in vitro SAR studies for this compound are not extensively documented, its activity can be inferred from related compounds. The lipophilicity imparted by the hydrocarbon skeleton likely facilitates interaction with cell membranes, a common mechanism for the antimicrobial activity of terpenes. researchgate.net The presence of double bonds within the ring system also influences the molecule's conformation and reactivity, which can affect its binding to biological targets. researchgate.net Theoretical studies and observations of related compounds suggest that the guaiane skeleton itself is a scaffold for potent biological activity, which can be modulated by the addition of functional groups like hydroxyls or carbonyls. researchgate.netnih.gov

Comparison with Related Guaiane Sesquiterpenoids

This compound is often found in nature alongside a suite of other sesquiterpenoids, including other guaianes and compounds from different structural classes. This co-occurrence allows for comparative analysis of their roles and activities.

A notable comparison is with 10-epi-γ-eudesmol . In the essential oils of Pelargonium graveolens (geranium), the presence of this compound versus 10-epi-γ-eudesmol is a key chemotaxonomic marker used to distinguish oils from different geographical origins (e.g., Bourbon vs. African geranium oil). acgpubs.orgsapub.org This indicates distinct biosynthetic pathways or genetic regulation in different cultivars.

In grape berries (Vitis vinifera), this compound is biosynthesized from precursors like germacrene C and germacrene D . nih.govbeilstein-journals.org These acyclic or monocyclic sesquiterpenes are common intermediates for the formation of various bicyclic sesquiterpenes, including those with guaiane, cadinane, and eudesmane (B1671778) skeletons. The enzymatic cyclization of these precursors leads to the diverse array of sesquiterpenoid structures found in plants.

Table 2: Comparison of this compound with Related Sesquiterpenoids

| Compound | Structural Class | Co-occurrence with this compound | Significance | Reference(s) |

| 10-epi-γ-eudesmol | Eudesmane | Mutually exclusive in some Pelargonium oils | Chemotaxonomic marker | acgpubs.org |

| Germacrene C/D | Germacrane | Yes, as biosynthetic precursors | Precursors in the biosynthesis of guaianes | nih.govbeilstein-journals.org |

| α-Guaiene | Guaiane | Yes | Structurally similar, often co-emitted | nih.gov |

| β-Caryophyllene | Caryophyllane | Yes | Contributes to the overall volatile blend and bioactivity | mdpi.com |

| α-Copaene | Cadinane | Yes | Part of the complex sesquiterpene profile in many plants | mdpi.com |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and energy of molecules. This allows for the prediction of stable structures, reaction mechanisms, and thermochemical properties.

Guaia-6,9-diene is a bicyclic sesquiterpene whose formation involves complex cyclization reactions of acyclic precursors. The biosynthesis is believed to proceed through the initial 1,10-cyclization of farnesyl diphosphate (B83284) (FPP) to form a germacradienyl cation intermediate. mdpi.com This cation is deprotonated to yield neutral germacrene intermediates, such as germacrene A or germacrene C. mdpi.compnas.orgd-nb.info A second cyclization, initiated by reprotonation of the germacrene, leads to the bicyclic guaianyl carbocation, which is the direct precursor to the guaiane (B1240927) skeleton. mdpi.combeilstein-journals.org

Computational studies have been used to determine the relative stability of these key intermediates. For instance, the Gibbs free energy of various 5-7 bicyclic guaiane precursor cations formed from the protonation of germacrene A has been calculated. beilstein-journals.org These calculations show that the stability of the resulting carbocations varies significantly based on their stereochemistry, which in turn influences the product distribution of the enzymatic reaction. beilstein-journals.org For the final product, this compound, thermochemical properties have also been calculated using computational methods, as shown in the table below.

| Property | Value | Unit | Source |

|---|---|---|---|

| Enthalpy of Formation (Gas, ΔfH°gas) | -164.97 | kJ/mol | Joback Calculated Property chemeo.com |

| Gibbs Free Energy of Formation (ΔfG°) | 179.03 | kJ/mol | Joback Calculated Property chemeo.com |

The three-dimensional structure and conformational flexibility of this compound and its precursors are critical to its formation and biological activity. The guaiane skeleton, which features a fused five- and seven-membered ring system, has been a subject of conformational studies. rsc.orgscielo.br For many guaiane-type sesquiterpenes, the seven-membered ring is found to adopt a conformation that closely approximates a chair form. scielo.br

The stereospecificity of the transannular cyclization reaction that forms the guaiane skeleton is highly dependent on the conformation of the 10-membered germacrene ring precursor. core.ac.uk Computational modeling has shown that these flexible rings exist as an ensemble of interconverting conformers, with certain conformations being energetically favored for cyclization. core.ac.ukresearchgate.net Detailed conformational and molecular orbital analyses of guaiane sesquiterpenes have helped establish a correlation between the C-1 configuration and specific spectroscopic signatures, providing a method for rapid stereochemical assignment. rsc.org

Energetics of Biosynthetic Intermediates

Molecular Docking Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is instrumental in screening for potential biological activity and understanding interaction mechanisms.

Molecular docking studies have been performed to investigate the potential of this compound as an inhibitor of various enzymes. In one study, several phytochemicals, including this compound, were docked against the shikimate dehydrogenase of the bacterium Haemophilus influenzae, a vital enzyme in its metabolic cycle. The results indicated that this compound did not interact with the enzyme's active site.

In another in silico study guided by the COVID-19 pandemic, this compound was docked against several key proteins of the SARS-CoV-2 virus. researchgate.net The targets included the spike glycoprotein (B1211001) (S protein), papain-like protease (PLpro), 3-chymotrypsin-like protease (3CLpro), and RNA-dependent RNA polymerase (RdRp), indicating its potential interaction with viral targets. researchgate.net

Binding energy calculations quantify the strength of the interaction between a ligand and its protein target. A more negative binding energy typically suggests a more stable and potent interaction. For instance, a binding energy below -5.0 kcal/mol is often considered indicative of good binding activity.

In the docking studies involving this compound, binding energies or docking scores were calculated to estimate its affinity for the target proteins. While specific energy values from all studies are not publicly available, the context of these calculations provides insight into its predicted efficacy.

| Target Protein | Organism/Virus | Docking Score / Binding Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Shikimate Dehydrogenase | Haemophilus influenzae | Not Reported | No significant interaction predicted. |

| NLRP3 Inflammasome | Human | Not explicitly stated for this compound alone, but part of an essential oil mix with anti-inflammatory effects. | Contributes to potential anti-inflammatory activity. |

| SARS-CoV-2 Proteins (S protein, PLpro, 3CLpro, RdRp) | SARS-CoV-2 | Calculated, but specific values not in snippet. | Considered for potential anti-COVID-19 activity. researchgate.net |

Ligand-Protein Interaction Prediction (e.g., with Bacterial Enzymes)

Predictive Modeling for Bioactivity (e.g., QSAR, if applicable)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of compounds with their biological activity. These models are used to predict the activity of new or untested compounds.

While no QSAR models developed specifically for this compound are available in the reviewed literature, such studies are common for the broader class of sesquiterpenes and sesquiterpene lactones. nih.govnih.govmdpi.com For example, 2D and 3D-QSAR models have been successfully developed to predict the hepatoprotective, insecticidal, and sedative activities of various sesquiterpenes. nih.govtcmsp-e.comresearchgate.net

These models typically use a range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. Important descriptors often include:

Steric properties: Related to the molecule's size and shape.

Electronic properties: Such as the distribution of charges and electrostatic fields.

Hydrophobic properties: Describing the molecule's affinity for nonpolar environments. nih.govresearchgate.net

The development of a QSAR model for this compound and its analogs could help in predicting their bioactivities and guide the synthesis of new derivatives with enhanced potency. mdpi.com